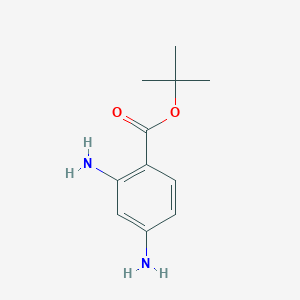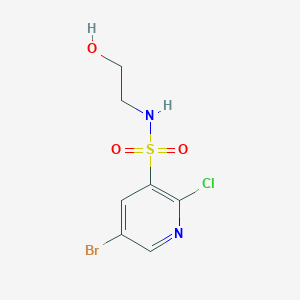
1-(2-Nitrophenyl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)piperidin-3-amine, also known as JNJ-40411813, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(2-Nitrophenyl)piperidin-3-amine involves its binding to the dopamine D3 receptor and blocking its activation by dopamine. This results in a reduction in dopamine neurotransmission, which has been shown to have therapeutic effects in several neuropsychiatric disorders. Additionally, the compound has been shown to exhibit some selectivity for the dopamine D3 receptor, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Nitrophenyl)piperidin-3-amine are primarily related to its action as a dopamine D3 receptor antagonist. Studies have shown that the compound can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and may have potential as a treatment for addiction. Additionally, the compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Nitrophenyl)piperidin-3-amine for lab experiments is its high potency and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and addiction. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Nitrophenyl)piperidin-3-amine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of neuropsychiatric disorders and addiction. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of the compound and its potential as a treatment for inflammatory disorders. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of the compound to optimize its therapeutic potential.
Conclusion:
In conclusion, 1-(2-Nitrophenyl)piperidin-3-amine is a small molecule compound that has shown promise as a therapeutic agent in several scientific research applications. Its potent and selective action as a dopamine D3 receptor antagonist makes it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and addiction. Further research is needed to optimize its therapeutic potential and elucidate its mechanisms of action.
Synthesemethoden
The synthesis method for 1-(2-Nitrophenyl)piperidin-3-amine involves the reaction of 2-nitrobenzaldehyde and 3-piperidinamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, reduction of the nitro group, and cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)piperidin-3-amine has been extensively studied in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to act as a potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission, and its dysfunction has been implicated in several neuropsychiatric disorders, including schizophrenia and addiction.
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOKIDCWBVOIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)piperidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)


![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)

![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)